2-chloro-5-nitro-N-(propan-2-yl)benzamide
Overview
Description
2-chloro-5-nitro-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C10H11ClN2O3. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position, a nitro group at the fifth position, and an isopropyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(propan-2-yl)benzamide typically involves the nitration of 2-chlorobenzamide followed by the introduction of the isopropyl group. One common method includes the following steps:
Nitration: 2-chlorobenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position.
Alkylation: The nitrated product is then reacted with isopropylamine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Major Products Formed
Reduction: 2-chloro-5-amino-N-(propan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-nitro-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: Similar structure but with a phenyl group instead of an isopropyl group.
2-chloro-5-nitro-N-(1-methylethyl)benzamide: Another isomer with slight structural differences.
Uniqueness
2-chloro-5-nitro-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interaction with biological targets compared to its analogs .
Biological Activity
2-Chloro-5-nitro-N-(propan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzamide core with a chloro and nitro substituent, as well as an isopropyl group. This unique configuration may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound has been explored through various assays. It demonstrated cytotoxic effects against several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, with IC50 values indicating effective concentrations .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Nitro Group Reactivity : The nitro group can participate in redox reactions, leading to the generation of reactive nitrogen species that may damage bacterial cells or cancer cells.
- Chlorine Substitution : The chlorine atom can facilitate nucleophilic substitution reactions, enhancing the compound's reactivity towards biological macromolecules such as proteins and nucleic acids .
- Biochemical Pathway Modulation : The compound may modulate key biochemical pathways involved in inflammation and cell survival, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Properties
IUPAC Name |
2-chloro-5-nitro-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(2)12-10(14)8-5-7(13(15)16)3-4-9(8)11/h3-6H,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPMJGHIACIVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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